molecular formula C14H18O B13740158 3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one CAS No. 3488-53-7

3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one

Cat. No.: B13740158
CAS No.: 3488-53-7
M. Wt: 202.29 g/mol
InChI Key: WBHFPFIOLVKAIH-UHFFFAOYSA-N
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Description

3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one is an organic compound with a complex structure that includes a butenone backbone substituted with a methyl group and a phenyl ring bearing an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one typically involves the aldol condensation reaction between 4-isopropylbenzaldehyde and acetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to promote the formation of the desired product. The reaction conditions must be carefully controlled to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques such as distillation and recrystallization ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropylbenzaldehyde: A precursor in the synthesis of 3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one.

    Acetophenone: A structurally related compound with similar chemical properties.

    4-Methylacetophenone: Another related compound with a methyl group on the phenyl ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a butenone backbone with a substituted phenyl ring makes it a versatile compound for various applications.

Properties

CAS No.

3488-53-7

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

3-methyl-4-(4-propan-2-ylphenyl)but-3-en-2-one

InChI

InChI=1S/C14H18O/c1-10(2)14-7-5-13(6-8-14)9-11(3)12(4)15/h5-10H,1-4H3

InChI Key

WBHFPFIOLVKAIH-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(\C)/C(=O)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C)C(=O)C

Origin of Product

United States

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